molecular formula C23H20N2O2S B2595035 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 313252-03-8

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2595035
CAS No.: 313252-03-8
M. Wt: 388.49
InChI Key: QDENJOXVHWELRE-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a specialized small molecule compound featuring a thiazole core structure, making it a chemically tractable scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies. This molecule is of significant interest in ion channel research, particularly as it shares structural similarities with ML277, a well-characterized and potent potassium channel activator ( ). ML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) is a known potent activator of KCNQ1 (Kv7.1) channels, demonstrating an EC50 of 260 nM and exhibiting remarkable selectivity over other KCNQ channels (over 100-fold versus KCNQ2 and KCNQ4) and the hERG potassium channel ( ). The structural characteristics of this compound class suggest potential application in cardiovascular research, specifically for investigating the physiological role and pharmacological modulation of the IKs current, a key delayed rectifier potassium current responsible for terminating the cardiac action potential in heart muscle cells. Mutations in the KCNQ1 gene are responsible for nearly half of all congenital Long QT Syndrome type 1 (LQT1) cases, a cardiac disorder characterized by prolonged electrical recovery of heart muscle following a heartbeat, which can lead to dangerous arrhythmias, particularly during exercise or stress ( ). This compound is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-3-15-8-10-16(11-9-15)20-14-28-23(24-20)25-22(26)19-12-17-6-4-5-7-18(17)13-21(19)27-2/h4-14H,3H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENJOXVHWELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The resulting thiazole intermediate is then coupled with 4-ethylphenyl and 3-methoxynaphthalene-2-carboxamide moieties under specific reaction conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.

    Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, inhibiting their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from synthetic routes, substituent variations, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Implications
Target Compound : N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Thiazole + naphthalene - 4-Ethylphenyl (thiazole C4)
- 3-Methoxy-naphthalene-2-carboxamide (C2)
Enhanced lipophilicity from ethyl group; methoxy may improve solubility
Analog 1 : N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Thiazole + coumarin - 2-Oxochromen-3-yl (thiazole C4)
- Acetamide (C2)
Coumarin moiety introduces UV activity; reduced steric bulk compared to naphthalene
Analog 2 : N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole + morpholine - 2-Chlorophenyl (thiazole C4)
- Morpholinoacetamide (C2)
Chlorine enhances electronegativity; morpholine improves aqueous solubility
Analog 3 : 4-[(4-Ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide Naphthalene + azo - Azo-linked 4-ethylphenyl (naphthalene C4)
- 4-Methoxyphenyl (amide)
Azo group may confer photostability issues; methoxy phenyl enhances π-π stacking
Analog 4 : N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxy-naphthalene-1-carboxamide Thiazole + naphthalene - tert-Butyl (thiazole C4)
- Ethoxy-naphthalene-1-carboxamide (C2)
tert-Butyl increases steric hindrance; ethoxy at naphthalene-1 may alter binding

Key Observations:

Thiazole Substitution: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing 2-chlorophenyl in Analog 2 or the bulky tert-butyl in Analog 4 .

Carboxamide Modifications: The 3-methoxynaphthalene-2-carboxamide in the target compound offers a planar aromatic system for hydrophobic interactions, contrasting with the non-aromatic morpholinoacetamide in Analog 2 . Azo-linked analogs (e.g., Analog 3) may exhibit lower metabolic stability due to the azo bond’s susceptibility to reductive cleavage .

Physicochemical Properties :

  • The methoxy group in the target compound and Analog 3 could enhance solubility relative to unsubstituted naphthalenes .
  • Steric effects from tert-butyl (Analog 4) or ethylphenyl (target) may influence molecular packing in crystal structures, as inferred from hydrogen-bonding patterns discussed in .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H18N2S
  • Molecular Weight : 366.48 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Its structure suggests a promising activity against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µg/mL)Reference
A549 (Lung)This compoundTBDAlam et al. (2020)
SK-MEL-2 (Skin)Various thiazole derivatives4.27Alam et al. (2011)
MCF7 (Breast)Thiazole-based compoundsTBDDawood et al. (2013)
HCT116 (Colon)Other thiazole derivatives92.2 ± 1.8Flefel et al. (2017)

The compound has shown significant suppressive activity against the growth of human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and breast cancer (MCF7). The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency.

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Studies have indicated that thiazole derivatives can activate caspases, which are crucial in the apoptotic pathway, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have investigated the efficacy of thiazole derivatives in clinical settings:

  • Dawood et al. (2013) reported that newly synthesized pyrazole-based thiazoles exhibited moderate-to-high anticancer activity against HepG2 and MCF7 cell lines with IC50 values significantly lower than standard treatments like doxorubicin.
  • Flefel et al. (2017) demonstrated that glycosylated thiazole derivatives showed enhanced anticancer activity against HCT116 cells compared to their non-glycosylated counterparts, suggesting that structural modifications can improve efficacy.

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